molecular formula C29H23NO3 B13795607 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- CAS No. 53924-12-2

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-

Cat. No.: B13795607
CAS No.: 53924-12-2
M. Wt: 433.5 g/mol
InChI Key: QHNVJRFWGOYONQ-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.38 g/mol This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves multiple steps, typically starting from commercially available indole derivatives. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- can be compared with other indole derivatives, such as:

    1H-Indole-2-carboxylic acid, 3-(phenylmethyl)-5-(methoxy)-: Similar structure but lacks the diphenylmethyl group, leading to different chemical and biological properties.

    1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(methoxy)-: Similar structure but lacks the phenylmethoxy group, affecting its reactivity and applications.

    1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenyl)-: Similar structure but lacks the methoxy group, resulting in different chemical behavior.

Properties

CAS No.

53924-12-2

Molecular Formula

C29H23NO3

Molecular Weight

433.5 g/mol

IUPAC Name

3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32)

InChI Key

QHNVJRFWGOYONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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